4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide
Overview
Description
The compound is a complex organic molecule with several functional groups, including an amino group, a trifluoromethyl group, and a benzenesulfonamide group. It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrimidine ring and the benzenesulfonamide group suggest that this compound could have interesting chemical properties, such as the ability to participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar sulfonamide group could make the compound soluble in water, while the aromatic rings could contribute to its stability .Scientific Research Applications
- Anilide derivatives have been investigated for their potential anti-cancer properties. Researchers have explored their effects on cancer cell lines, including melanoma and other solid tumors . Further studies could focus on understanding their mechanisms of action and optimizing their efficacy.
- Novel anilide derivatives, synthesized by modifying the glutamic acid part of Pemetrexed, have been evaluated for antiviral activity against avian paramyxovirus (APMV-1) in vitro . Investigating their mode of action and potential clinical applications could be valuable.
- Some anilides interact with tyrosine-protein kinases involved in angiogenesis regulation . Investigating their effects on vascular development, permeability, and tumor angiogenesis could lead to therapeutic insights.
- Anilide is part of the ChEBI dictionary, which catalogs small chemical compounds. Researchers can explore its properties, interactions, and potential applications in various biological contexts .
- Anilide impurities can impact drug quality. Identifying, synthesizing, and controlling these impurities during trametinib production is essential for ensuring chemically pure drug formulations .
Anti-Cancer Research
Antiviral Activity
Angiogenesis Regulation
Chemical Entities of Biological Interest (ChEBI)
Impurity Control in Drug Manufacturing
Mechanism of Action
Target of Action
The compound, also known as Trametinib , is a kinase inhibitor primarily targeting the BRAF V600E or V600K mutations . These mutations are often found in patients with unresectable or metastatic melanoma .
Mode of Action
Trametinib interacts with its targets (BRAF V600E or V600K mutations) by inhibiting the kinase activity. This inhibition prevents the phosphorylation and activation of MEK1 and MEK2, which are downstream components of the MAPK/ERK pathway . This results in the inhibition of cell growth in BRAF V600 mutation-positive melanoma cell lines .
Biochemical Pathways
The primary biochemical pathway affected by Trametinib is the MAPK/ERK pathway . This pathway is involved in cellular proliferation, differentiation, and survival. By inhibiting this pathway, Trametinib can effectively halt the growth and proliferation of cancer cells with the BRAF V600E or V600K mutations .
Pharmacokinetics
It is known that the recommended dosage of trametinib is 2 mg orally once daily . It can be used as a single agent or in combination with dabrafenib, another kinase inhibitor .
Result of Action
The primary result of Trametinib’s action is the inhibition of cell growth in melanoma cell lines with BRAF V600E or V600K mutations . This leads to a halt in the progression of the disease, providing a therapeutic benefit to patients with unresectable or metastatic melanoma .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-amino-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3N5O5S/c20-19(21,22)18(26-33(31,32)12-8-6-10(23)7-9-12)13-14(24-16(18)29)27(17(30)25-15(13)28)11-4-2-1-3-5-11/h1-9,26H,23H2,(H,24,29)(H,25,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONFDRZSKVCCVMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC2=O)C(C(=O)N3)(C(F)(F)F)NS(=O)(=O)C4=CC=C(C=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3N5O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-[2-hydroxy-4,6-dioxo-1-phenyl-5-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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